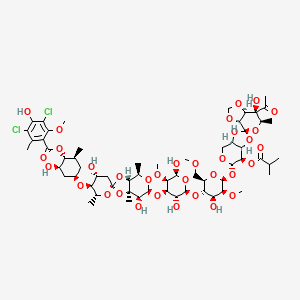

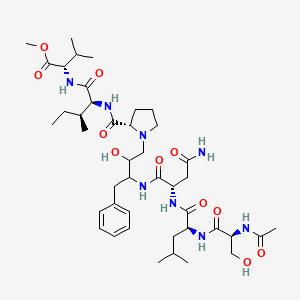

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy

Übersicht

Beschreibung

JG-365 is a compound known for its role as an HIV protease inhibitor. It is used primarily in scientific research to study the inhibition of the HIV-1 protease enzyme, which is crucial for the maturation and replication of the HIV virus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JG-365 umfasst modulare chemische Synthesetechniken. Der Prozess beinhaltet die Kombination mehrerer Peptidsegmente, um die endgültige Verbindung zu bilden. Die Synthesestrategie nutzt die löslichkeitsverbessernden Eigenschaften von C-terminalen (Arg)n-Tags und das biologische Phänomen der Autoverarbeitung des Gag-Pol-Polyproteins während der Reifung des HIV-1-Virus .

Industrielle Produktionsmethoden: Die industrielle Produktion von JG-365 wird nicht häufig gemeldet, da es hauptsächlich für Forschungszwecke verwendet wird. Die Verbindung wird in Laboren unter Verwendung fortschrittlicher Peptidsynthesetechniken synthetisiert .

Analyse Chemischer Reaktionen

Reaktionstypen: JG-365 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten.

Substitution: Substitutionsreaktionen sind an den Amid- und Ester-Funktionsgruppen möglich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Bedingungen für Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine und Alkohole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

JG-365 wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfangreich eingesetzt:

Chemie: Es dient als Modellverbindung für die Untersuchung der Peptidsynthese und der Proteaseinhibition.

Biologie: Forscher verwenden JG-365, um die Mechanismen der HIV-1-Proteaseinhibition und ihre Auswirkungen auf die Virusreplikation zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von HIV-Infektionen untersucht.

Industrie: Obwohl JG-365 in industriellen Anwendungen nicht weit verbreitet ist, tragen seine Synthesetechniken zu Fortschritten in der Peptidsynthese und der Medikamentenentwicklung bei

5. Wirkmechanismus

JG-365 entfaltet seine Wirkung durch Hemmung des HIV-1-Protease-Enzyms. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert, dass es das Gag-Pol-Polyprotein spaltet, das für die virale Reifung unerlässlich ist. Diese Hemmung stört den Replikationszyklus des HIV-Virus und reduziert seine Infektiosität .

Ähnliche Verbindungen:

MVT-101: Ein weiterer HIV-Proteaseinhibitor mit einem ähnlichen Wirkmechanismus.

Saquinavir: Ein bekannter HIV-Proteaseinhibitor, der in klinischen Umgebungen eingesetzt wird.

Ritonavir: Ein weiterer Proteaseinhibitor, der in Kombinationstherapien zur Behandlung von HIV eingesetzt wird

Einzigartigkeit von JG-365: JG-365 ist aufgrund seiner spezifischen Bindungsaffinität und seiner strukturellen Eigenschaften einzigartig, die Einblicke in die molekularen Wechselwirkungen innerhalb der aktiven Stelle der HIV-1-Protease liefern. Auch sein modularer Syntheseansatz unterscheidet es von anderen Inhibitoren .

Wirkmechanismus

JG-365 exerts its effects by inhibiting the HIV-1 protease enzyme. The compound binds to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein, which is essential for viral maturation. This inhibition disrupts the replication cycle of the HIV virus, reducing its infectivity .

Vergleich Mit ähnlichen Verbindungen

MVT-101: Another HIV protease inhibitor with a similar mechanism of action.

Saquinavir: A well-known HIV protease inhibitor used in clinical settings.

Ritonavir: Another protease inhibitor used in combination therapies for HIV treatment

Uniqueness of JG-365: JG-365 is unique due to its specific binding affinity and structural characteristics, which provide insights into the molecular interactions within the HIV-1 protease active site. Its modular synthesis approach also distinguishes it from other inhibitors .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOXWVYKMFPFPL-AIVXTZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132748-20-0 | |

| Record name | JG 365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

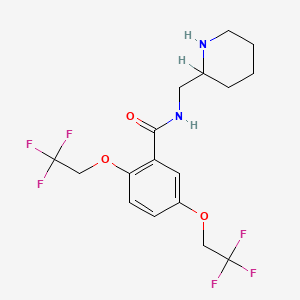

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)